1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea is a complex organic compound, distinguished by its unique structure combining elements of bithiophene and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea involves multiple steps. Typically, the process begins with the synthesis of the [2,3'-Bithiophen]-5-yl intermediate, which is then linked to an ethyl chain. This intermediate is reacted with 2,6-difluoroaniline under specific conditions to form the final urea derivative. Key reagents often include catalysts and solvents suitable for each reaction step, often involving specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves scaling up laboratory methods while ensuring consistency and efficiency. This often requires the use of advanced reactors and control systems to maintain optimal reaction conditions, as well as purification techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: : Under reductive conditions, the compound can be converted into different reduced forms.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, often influenced by the presence of the difluorophenyl group.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential for studying interactions with biological molecules due to its unique structure.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action for this compound depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, by binding to active sites and modulating their activity. The pathways involved often include signal transduction cascades or metabolic pathways, leading to desired therapeutic or biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea stands out due to its unique combination of bithiophene and difluorophenyl groups. This structure provides distinct chemical and physical properties that may enhance its effectiveness in specific applications.
Similar Compounds
1-(2-Thienyl)ethyl-3-phenylurea: : Lacks the difluorophenyl group, potentially resulting in different reactivity and applications.
3-(2,6-Difluorophenyl)-1-phenylurea: : Missing the bithiophene component, which could impact its interaction with other molecules.
This compound's specific structure grants it unique properties that are being explored for various innovative applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS2/c18-13-2-1-3-14(19)16(13)21-17(22)20-8-6-12-4-5-15(24-12)11-7-9-23-10-11/h1-5,7,9-10H,6,8H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCLRDXSDSQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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